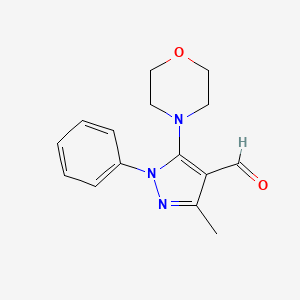

3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 5547-00-2

Cat. No.: VC8279409

Molecular Formula: C15H17N3O2

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5547-00-2 |

|---|---|

| Molecular Formula | C15H17N3O2 |

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | 3-methyl-5-morpholin-4-yl-1-phenylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C15H17N3O2/c1-12-14(11-19)15(17-7-9-20-10-8-17)18(16-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |

| Standard InChI Key | HGWZWKWGSIPYDJ-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1C=O)N2CCOCC2)C3=CC=CC=C3 |

| Canonical SMILES | CC1=NN(C(=C1C=O)N2CCOCC2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characterization

Physicochemical Properties

Table 1 summarizes critical properties from experimental and computational studies:

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 103–105°C | Experimental |

| Boiling Point | 475.6±45.0°C | Predicted (QSPR) |

| Density | 1.24±0.1 g/cm³ | Predicted |

| pKa | 2.58±0.10 | Predicted |

| Molecular Weight | 271.31 g/mol | Calculated |

The low pKa suggests weak acidity, likely originating from the aldehyde proton or morpholine nitrogen .

Synthesis and Manufacturing

Vilsmeier-Haack Formylation

Electron-rich pyrazole precursors react with chloromethyleneiminium salts (generated from DMF and POCl₃) to introduce the aldehyde group . For example:

Reaction conditions (temperature, time) must be optimized to avoid over-oxidation.

Mannich Reaction

Morpholine could be introduced via a Mannich-type reaction, where a secondary amine reacts with formaldehyde and a ketone or aldehyde . This method is used in synthesizing morpholine-containing pyrazolones .

Cyclocondensation

Pyrazole cores are often constructed by cyclizing hydrazines with 1,3-diketones or β-keto aldehydes. For instance, 5-azido-pyrazole intermediates can react with hydrazine hydrate to form fused systems .

Reactivity and Functionalization

Aldehyde Group Reactivity

The 4-carbaldehyde moiety participates in:

-

Nucleophilic addition: With amines to form Schiff bases.

-

Condensation reactions: With active methylene compounds (e.g., malononitrile) to yield heterocyclic fused systems .

-

Reduction: To hydroxymethyl derivatives using NaBH₄ or catalytic hydrogenation.

Coordination Chemistry

Pyrazole-4-carbaldehydes act as bidentate ligands, coordinating via the aldehyde oxygen and pyrazole nitrogen. The morpholinyl group’s electron-donating effects enhance metal-ligand bond stability, relevant for catalytic complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume